molecular formula C17H16N2O3 B1505155 Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 79707-07-6

Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1505155
CAS No.: 79707-07-6
M. Wt: 296.32 g/mol
InChI Key: OKGWFFLFFLQRCL-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the formula C17H16N2O3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The molecule has a number of heavy atoms: 22, and aromatic heavy atoms: 15 .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

This compound has a molar refractivity of 82.26 and a topological polar surface area (TPSA) of 52.83 Ų . It is moderately soluble, with a solubility of 0.0202 mg/ml or 0.0000681 mol/l . The compound is lipophilic, with a consensus Log Po/w of 2.81 .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate has been explored in various synthetic pathways and biological activities. For instance, a study by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antiulcer agents with cytoprotective properties (Starrett et al., 1989).

Novel Derivatives Synthesis

Goli-Garmroodi et al. (2015) successfully synthesized a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives. Their process involved the reaction of 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives (Goli-Garmroodi et al., 2015).

Antimicrobial Activity

In a study by Turan-Zitouni et al. (2001), imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters were reacted with hydrazine hydrate to yield hydrazides, which were then treated with various aldehydes to synthesize imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides. These compounds were examined for their antimicrobial activity (Turan-Zitouni et al., 2001).

Biological Activity in Synthon Building

Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for creating fused triazines with potential biological activity. They treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).

Antimycobacterial Activity

A study by Lv et al. (2017) reported the design and synthesis of novel imidazo [1,2-a]pyridine-3-carboxamides (IPAs) with considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Microwave-Assisted Synthesis

Li et al. (2013) developed a microwave-assisted method for the synthesis of imidazo[1,2-a]pyridines, highlighting the high chemo- and regioselectivity of this approach (Li et al., 2013).

Safety and Hazards

The safety information available indicates that Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . The compound is classified under the signal word "Warning" .

Properties

IUPAC Name

ethyl 8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-19-10-6-9-15(16(19)18-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGWFFLFFLQRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703818
Record name Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79707-07-6
Record name Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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